molecular formula C11H16O2 B14476707 Cyclohexanone, 2-acetyl-2-(2-propenyl)- CAS No. 67679-11-2

Cyclohexanone, 2-acetyl-2-(2-propenyl)-

Cat. No.: B14476707
CAS No.: 67679-11-2
M. Wt: 180.24 g/mol
InChI Key: TUQLVPINSFVPOL-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-acetyl-2-(2-propenyl)- is an organic compound with the molecular formula C11H16O2 It is a derivative of cyclohexanone, featuring an acetyl group and a propenyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone, 2-acetyl-2-(2-propenyl)- can be synthesized through several methods. One common approach involves the acetylation of cyclohexanone. For instance, cyclohexanone can be reacted with acetic anhydride in the presence of a catalyst such as pyrrolidine and p-toluenesulfonic acid. The reaction is typically carried out in toluene under reflux conditions, using a Dean-Stark apparatus to remove water formed during the reaction .

Industrial Production Methods

Industrial production of cyclohexanone derivatives often involves similar acetylation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-acetyl-2-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The propenyl group can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone derivatives with additional oxygen-containing functional groups.

    Reduction: Cyclohexanol derivatives.

    Substitution: Halogenated cyclohexanone derivatives.

Scientific Research Applications

Cyclohexanone, 2-acetyl-2-(2-propenyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexanone, 2-acetyl-2-(2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The acetyl and propenyl groups play a crucial role in binding to active sites, influencing the compound’s reactivity and biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylcyclohexanone: A closely related compound with similar chemical properties but lacking the propenyl group.

    Cyclohexanone: The parent compound, which serves as a starting material for various derivatives.

    2-Propenylcyclohexanone: Another derivative with a propenyl group but different substitution patterns.

Uniqueness

Cyclohexanone, 2-acetyl-2-(2-propenyl)- is unique due to the presence of both acetyl and propenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various research fields make it a valuable compound for scientific exploration.

Properties

CAS No.

67679-11-2

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-acetyl-2-prop-2-enylcyclohexan-1-one

InChI

InChI=1S/C11H16O2/c1-3-7-11(9(2)12)8-5-4-6-10(11)13/h3H,1,4-8H2,2H3

InChI Key

TUQLVPINSFVPOL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCCCC1=O)CC=C

Origin of Product

United States

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